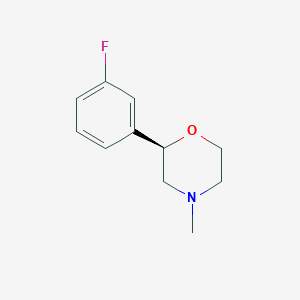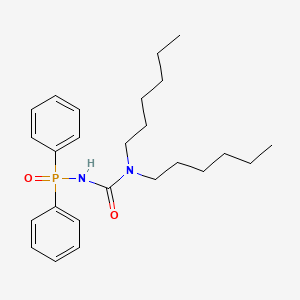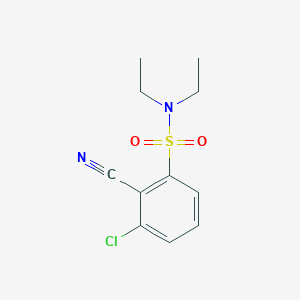
(2R)-2-(3-fluorophenyl)-4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and biological properties. The compound’s stereochemistry is specified by the (2R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-4-methylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-methylmorpholine.
Formation of Intermediate: The 3-fluoroaniline is first reacted with a suitable reagent, such as an acid chloride or anhydride, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-(3-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: can be compared with other morpholine derivatives, such as:
(2R)-2-(3-chlorophenyl)-4-methylmorpholine: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(3-bromophenyl)-4-methylmorpholine: Contains a bromine atom in place of fluorine.
(2R)-2-(3-iodophenyl)-4-methylmorpholine: Features an iodine atom instead of fluorine.
The uniqueness of This compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
CAS No. |
920802-25-1 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-5-6-14-11(8-13)9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m0/s1 |
InChI Key |
FMPASAAJMPOASQ-NSHDSACASA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
CN1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)

![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)


![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)



![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
